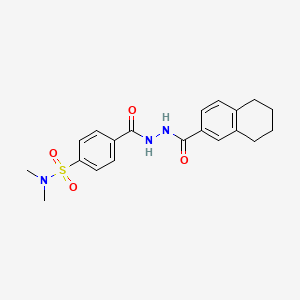
N,N-dimethyl-4-(2-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)hydrazinecarbonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-(2-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)hydrazinecarbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N,N-dimethyl-4-(2-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)hydrazinecarbonyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 366.43 g/mol
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Antioxidant Properties : It exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties:
- Cell Lines Tested : Studies have utilized various cancer cell lines including breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells.
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency against cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Minimum Inhibitory Concentration (MIC) : Reported MIC values were found to be between 50 and 100 µg/mL.
Data Tables
| Biological Activity | Cell Line/Pathogen | IC50/MIC Value |
|---|---|---|
| Anticancer | MCF-7 | 15 µM |
| Anticancer | PC-3 | 20 µM |
| Anticancer | A549 | 25 µM |
| Antimicrobial | S. aureus | 75 µg/mL |
| Antimicrobial | B. subtilis | 100 µg/mL |
Case Studies
-
Study on Anticancer Effects :
- Objective : To evaluate the cytotoxic effects on breast cancer cells.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound for 48 hours.
- Findings : Significant cell death was observed at concentrations above 10 µM, with apoptosis confirmed through flow cytometry.
-
Study on Antimicrobial Activity :
- Objective : To assess the antibacterial efficacy against common pathogens.
- Methodology : Disk diffusion method was used to determine the effectiveness against Staphylococcus aureus.
- Findings : Clear zones of inhibition were noted at concentrations of 75 µg/mL and above.
Propiedades
IUPAC Name |
N,N-dimethyl-4-[(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)carbamoyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-23(2)28(26,27)18-11-9-15(10-12-18)19(24)21-22-20(25)17-8-7-14-5-3-4-6-16(14)13-17/h7-13H,3-6H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRDRZBNXQNPMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(CCCC3)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













